2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. Schiff bases are known for their wide range of applications in coordination chemistry, catalysis, and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation reaction between 5-ethyl-2-hydroxybenzaldehyde and 4,6-diiodo-2-aminophenol. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Studied for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen and oxygen donor atoms in the Schiff base structure, which can coordinate with metal centers. These metal complexes can exhibit various catalytic and biological activities, depending on the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol: A similar Schiff base compound with a hydroxyl group instead of iodine atoms.
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-4,6-dichlorophenol: A compound with chlorine atoms instead of iodine, exhibiting different reactivity and properties.
Uniqueness
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and metal ions .
Properties
Molecular Formula |
C15H13I2NO2 |
---|---|
Molecular Weight |
493.08 g/mol |
IUPAC Name |
2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO2/c1-2-9-3-4-14(19)13(5-9)18-8-10-6-11(16)7-12(17)15(10)20/h3-8,19-20H,2H2,1H3 |
InChI Key |
AQOVQGAAZQDQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.